molecular formula C20H22N2O4 B13085205 Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

Cat. No.: B13085205
M. Wt: 354.4 g/mol
InChI Key: SNMCNDVLLXQDRN-UHFFFAOYSA-N
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Scientific Research Applications

Biological Activity

Benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carbamoylphenoxy moiety. Its molecular formula is C17H20N2O3C_{17}H_{20}N_{2}O_{3}, with a molecular weight of approximately 304.36 g/mol. The unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Antiviral Activity : Some derivatives have shown effectiveness against viruses such as HIV and herpes simplex virus (HSV).
  • Antibacterial and Antifungal Properties : Similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
  • Neuroactive Effects : Certain piperidine derivatives are studied for their potential neuroprotective properties.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with various biological targets, including viral enzymes and bacterial cell membranes.

Antiviral Activity

A study evaluated the antiviral properties of several piperidine derivatives against HIV-1 and other viruses. Compounds exhibited moderate protection against Coxsackievirus B2 (CVB-2) and HSV-1, with cytotoxic concentrations ranging from 54 to 100 μM in Vero-76 cells .

Antibacterial Activity

Another research effort focused on the antibacterial efficacy of piperidine derivatives, revealing significant activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Neuroactive Properties

Research involving piperidine-based compounds has suggested potential neuroactive effects. For instance, certain derivatives were tested for their ability to protect neuronal cells from oxidative stress, indicating a possible therapeutic application in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameCAS NumberAntiviral ActivityAntibacterial ActivityNeuroactivity
This compoundTBDModerate against CVB-2, HSV-1Active against S. aureus, P. aeruginosaPotential neuroprotective effects
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate609781-33-1Low to moderateActive against various strainsNot studied
Benzyl 4-hydroxypiperidine-1-carboxylate95798-23-5Moderate activity reportedLimited data availableStudied for neuroactivity

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C20H22N2O4/c21-19(23)16-7-4-8-18(13-16)26-17-9-11-22(12-10-17)20(24)25-14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14H2,(H2,21,23)

InChI Key

SNMCNDVLLXQDRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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